molecular formula C11H11BrClFO2 B6293924 tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate CAS No. 2379321-80-7

tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate

Cat. No. B6293924
CAS RN: 2379321-80-7
M. Wt: 309.56 g/mol
InChI Key: WJIUNRGZGQZEKL-UHFFFAOYSA-N
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Description

“tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate” is a chemical compound with the molecular formula C11H11BrClFO2 . It is a solid substance that is stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for “tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate” is 1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate” is a solid substance . It has a molecular weight of 275.12 . The compound should be stored in dry conditions at 2-8°C .

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 3-bromo-4-chloro-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)6-4-7(12)9(13)8(14)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIUNRGZGQZEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate

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